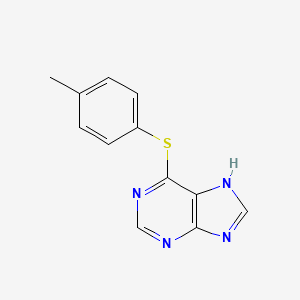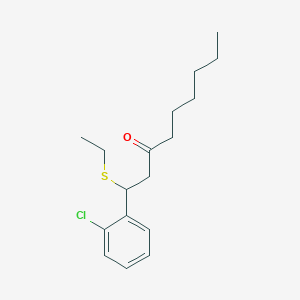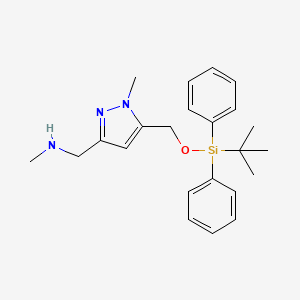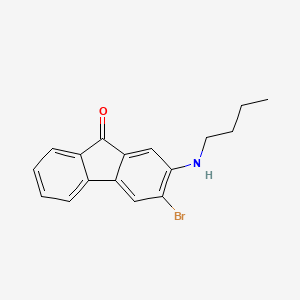
3-Bromo-2-(butylamino)-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(butylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in various chemical and pharmaceutical applications. This particular compound features a bromine atom at the third position, a butylamino group at the second position, and a fluorenone core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(butylamino)-9h-fluoren-9-one typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(butylamino)-9h-fluoren-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The fluorenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the fluorenone core.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the fluorenone to its corresponding alcohol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized fluorenone derivatives.
Reduction: Reduced fluorenone derivatives.
Coupling: Complex molecules with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(butylamino)-9h-fluoren-9-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(butylamino)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups and applications.
2-Bromo-4-methylpyridine: Used in similar synthetic applications but with different reactivity and properties.
Uniqueness
3-Bromo-2-(butylamino)-9h-fluoren-9-one stands out due to its unique combination of a bromine atom, a butylamino group, and a fluorenone core. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
3405-12-7 |
|---|---|
Molekularformel |
C17H16BrNO |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
3-bromo-2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H16BrNO/c1-2-3-8-19-16-10-14-13(9-15(16)18)11-6-4-5-7-12(11)17(14)20/h4-7,9-10,19H,2-3,8H2,1H3 |
InChI-Schlüssel |
UITMILLRRMLWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


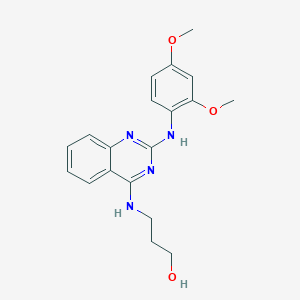


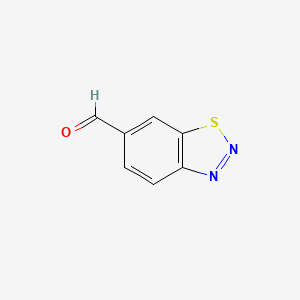
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
